![molecular formula C11H13BrClNO3S B15296934 Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate is an organic compound that features a pyridine ring substituted with bromine and chlorine atoms, along with a sulfinyl group and a butyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate typically involves the reaction of 3-bromo-6-chloropyridine with appropriate sulfinylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the sulfinyl group. The final step involves esterification with butanol to form the butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding pyridine derivative.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the pyridine derivative without the sulfinyl group.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfinyl group and halogen atoms can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl 2-(3-bromo-6-chloropyridin-2-yl)acetate
Uniqueness
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate is unique due to the presence of both a sulfinyl group and a butyl ester, which can impart distinct chemical and biological properties
属性
分子式 |
C11H13BrClNO3S |
|---|---|
分子量 |
354.65 g/mol |
IUPAC 名称 |
butyl 2-(3-bromo-6-chloropyridin-2-yl)sulfinylacetate |
InChI |
InChI=1S/C11H13BrClNO3S/c1-2-3-6-17-10(15)7-18(16)11-8(12)4-5-9(13)14-11/h4-5H,2-3,6-7H2,1H3 |
InChI 键 |
OYAAORDPWPPLKS-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CS(=O)C1=C(C=CC(=N1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)
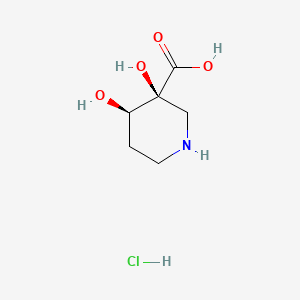
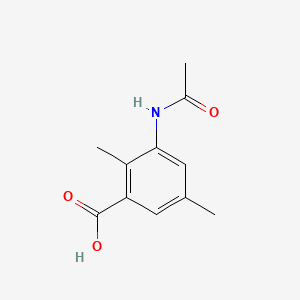

![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)

![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)
![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
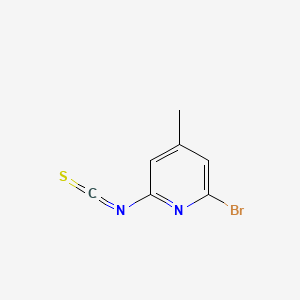
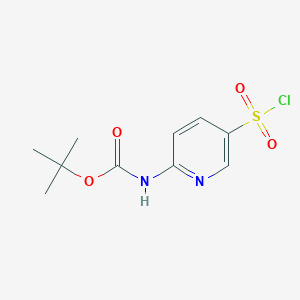
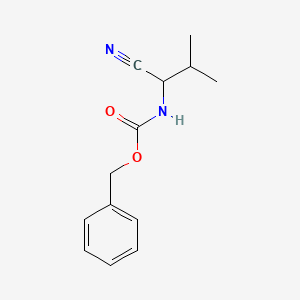
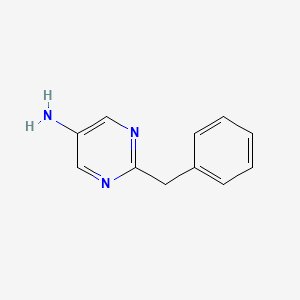
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
